2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a phenolic core substituted with ethoxy and dimethoxyphenyl groups, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 1-(3,4-dimethoxyphenyl)ethanamine. This intermediate is then subjected to a Mannich reaction with 6-ethoxyphenol and formaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The compound can be reduced to modify the amino group or the aromatic ring.
Substitution: Electrophilic aromatic substitution can occur on the phenolic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohols or reduced aromatic rings.
Substitution: Halogenated phenols or other substituted derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol is used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity as enzyme inhibitors, receptor agonists, or antagonists, contributing to drug discovery efforts.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its functional groups allow for versatile applications in material science.
Mechanism of Action
The mechanism by which 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds, while the amino group can participate in ionic interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-4-ethoxyphenol
- 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-methoxyphenol
- 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxybenzoic acid
Uniqueness
Compared to similar compounds, 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets
Properties
IUPAC Name |
2-[[1-(3,4-dimethoxyphenyl)ethylamino]methyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-5-24-17-8-6-7-15(19(17)21)12-20-13(2)14-9-10-16(22-3)18(11-14)23-4/h6-11,13,20-21H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHGBVPPUDEVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC(C)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.